molecular formula C10H20N2O2 B2554519 tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate CAS No. 1610704-18-1

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate

Cat. No.: B2554519
CAS No.: 1610704-18-1
M. Wt: 200.282
InChI Key: WKBDQHQZEPPWBJ-SFYZADRCSA-N
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Description

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl nitrite under solvent-free conditions, which provides a straightforward and efficient route to the desired product . The reaction conditions are mild, and the process is often metal and acid-free, making it environmentally friendly.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation reactions and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitrosation reactions with tert-butyl nitrite can yield N-nitroso compounds .

Scientific Research Applications

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and pyrrolidine derivatives, such as:

Uniqueness

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an amino group on the pyrrolidine ring.

Properties

IUPAC Name

tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBDQHQZEPPWBJ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610704-18-1
Record name tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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